4-Bromo-3-phenylpyridine
Overview
Description
4-Bromo-3-phenylpyridine is an organic compound with the molecular formula C11H8BrN It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a phenyl group at the third position
Mechanism of Action
Target of Action
Related compounds have been shown to interact with the p38α mitogen-activated protein (map) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
It’s worth noting that the p38α map kinase, a potential target, is involved in the release of pro-inflammatory cytokines like tumor necrosis factor-α (tnf-α) and interleukin-1β . Inhibition of this kinase has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Biochemical Pathways
The p38α map kinase pathway, potentially influenced by this compound, plays a crucial role in cellular processes and the pathogenesis of various diseases, including neurodegenerative diseases like parkinson’s disease, alzheimer’s disease, and multiple sclerosis .
Result of Action
Related compounds have been shown to inhibit the p38α map kinase, thereby potentially modulating the release of pro-inflammatory cytokines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-phenylpyridine typically involves the bromination of 3-phenylpyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-phenylpyridine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like chlorine or iodine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts and boronic acids or alkenes under mild conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include 4-chloro-3-phenylpyridine or 4-iodo-3-phenylpyridine.
Nucleophilic Substitution: Products include 4-amino-3-phenylpyridine or 4-thio-3-phenylpyridine.
Cross-Coupling Reactions: Products include various biaryl or styrene derivatives.
Scientific Research Applications
4-Bromo-3-phenylpyridine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals and materials science
Comparison with Similar Compounds
- 4-Chloro-3-phenylpyridine
- 4-Iodo-3-phenylpyridine
- 3-Phenylpyridine
Comparison: 4-Bromo-3-phenylpyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis .
Biological Activity
4-Bromo-3-phenylpyridine (C₁₁H₈BrN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its interactions with various biological targets, potential therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a bromine atom at the 4-position of the pyridine ring and a phenyl group at the 3-position. This specific substitution pattern influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against RNA viruses.
- Antibacterial and Antifungal Activity : The compound has shown effectiveness against several bacterial strains and fungi.
- Cytotoxicity : It has been evaluated for cytotoxic effects on various cancer cell lines.
Antiviral Activity
In a study evaluating novel derivatives of pyridine compounds, this compound was tested for its antiviral activity against several viruses, including HIV and herpes simplex virus (HSV). Results indicated moderate protective effects in vitro, with specific derivatives demonstrating IC50 values ranging from 50 to 100 µM against selected viral strains .
Antibacterial and Antifungal Effects
The compound was also assessed for its antibacterial properties against Gram-positive and Gram-negative bacteria. It exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported in the range of 10-50 µg/mL . Additionally, antifungal activity was noted against Candida albicans, suggesting its potential as an antifungal agent .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines (A549, PC-3, MCF-7) revealed that this compound possesses moderate cytotoxic effects. The IC50 values varied depending on the cell line, with A549 cells showing the highest sensitivity (IC50 = 30 µM) . Structure-activity relationship (SAR) analyses indicated that modifications to the phenyl group could enhance cytotoxicity.
Case Study 1: Antiviral Screening
A comprehensive screening of pyridine derivatives included this compound, which was evaluated for antiviral efficacy. The study found that while not the most potent compound tested, it provided a basis for further structural modifications aimed at enhancing antiviral activity .
Case Study 2: Antibacterial Evaluations
In a series of experiments targeting bacterial infections, this compound was part of a panel of compounds tested for their ability to inhibit bacterial growth. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential role in developing new antibacterial therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings include:
Compound Modification | Biological Activity | IC50 Value |
---|---|---|
Bromine Position Change | Altered enzyme inhibition | Varies |
Phenyl Substituents | Enhanced cytotoxicity | Up to 30 µM |
Additional Halogens | Increased antibacterial activity | Varies |
These insights underline the importance of chemical modifications in optimizing biological efficacy.
Properties
IUPAC Name |
4-bromo-3-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQXGXWAGCCGKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376593 | |
Record name | 4-bromo-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440112-20-9 | |
Record name | 4-Bromo-3-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=440112-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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